4-Acetamidosalicylic acid

Beschreibung

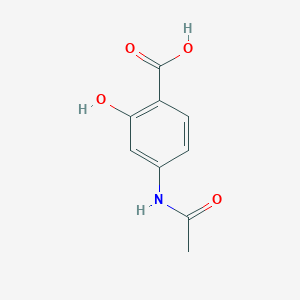

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetamido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTVSGCNBZPRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198167 | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-86-2 | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamido-2-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C1010RKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidosalicylic Acid: History, Discovery, and Biological Activity

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a derivative of salicylic acid, a compound with a rich history in medicine. While not as widely recognized as its close relative, acetylsalicylic acid (aspirin), 4-acetamidosalicylic acid has been a subject of scientific interest. This technical guide provides a comprehensive overview of the history, synthesis, and biological activities of 4-acetamidosalicylic acid, with a focus on its anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

History and Discovery

The precise historical account of the first synthesis of 4-acetamidosalicylic acid is not well-documented in readily available literature. However, its discovery can be situated within the broader historical context of the exploration of salicylic acid derivatives in the late 19th and early 20th centuries. Following the successful synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897, a significant amount of research was directed towards modifying the structure of salicylic acid to enhance its therapeutic properties and reduce its side effects.[1][2] The primary method for the synthesis of 4-acetamidosalicylic acid is the acetylation of 4-aminosalicylic acid (4-ASA).[3] 4-ASA itself gained prominence in the mid-20th century as a treatment for tuberculosis. It is plausible that 4-acetamidosalicylic acid was synthesized and studied during this period as a potential metabolite or a derivative with modified pharmacokinetic or pharmacodynamic properties.

Physicochemical Properties

4-Acetamidosalicylic acid is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | [5] |

| Molecular Weight | 195.17 g/mol | [5] |

| CAS Number | 50-86-2 | [5] |

| Melting Point | 227-229 °C | [6] |

| pKa | 3.02±0.10 (Predicted) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

| IUPAC Name | 4-acetamido-2-hydroxybenzoic acid | [5] |

Synthesis

The most common and straightforward method for the synthesis of 4-acetamidosalicylic acid is the acetylation of 4-aminosalicylic acid.[3] This reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent.

Experimental Protocol: Synthesis of 4-Acetamidosalicylic Acid

Materials:

-

4-Aminosalicylic acid (4-ASA)

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Water

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 4-aminosalicylic acid in a suitable solvent, such as glacial acetic acid or a mixture of water and a base like sodium bicarbonate.

-

Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

After the addition is complete, the reaction mixture is typically heated under reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation.

-

The reaction mixture is then cooled to room temperature and poured into cold water to precipitate the product.

-

The crude 4-acetamidosalicylic acid is collected by filtration and washed with cold water to remove any unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

The purified crystals are dried under vacuum to yield the final product.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

The biological activities of 4-acetamidosalicylic acid are believed to be similar to other salicylic acid derivatives, primarily exhibiting anti-inflammatory properties. The mechanism of action of salicylates is multifaceted and involves the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9] Salicylates have been shown to inhibit the activation of NF-κB.[9] This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Signaling Pathway of NF-κB Inhibition by Salicylates:

Quantitative Bioactivity Data

Specific quantitative bioactivity data for 4-acetamidosalicylic acid, such as IC50 values for COX inhibition or NF-κB inhibition, are not widely reported in publicly available literature. For comparison, the table below presents IC50 values for other known COX inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Celecoxib | 13.02 | 0.49 | [10] |

| Phar-95239 | 9.32 | 0.82 | [10] |

| T0511-4424 | 8.42 | 0.69 | [10] |

| Zu-4280011 | 15.23 | 0.76 | [10] |

Experimental Protocols for Biological Activity Assessment

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (4-Acetamidosalicylic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.

Logical Workflow for COX Inhibition Assay:

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Materials:

-

A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

-

Cell culture medium and supplements.

-

An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).

-

Test compound (4-Acetamidosalicylic acid).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the expression of the luciferase reporter gene.

-

After incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The percentage of inhibition of NF-κB activity is calculated by comparing the luminescence of the compound-treated cells to the stimulated control cells.

-

The IC50 value is determined from the dose-response curve.

Conclusion

4-Acetamidosalicylic acid is a derivative of salicylic acid with potential anti-inflammatory properties. While its specific history of discovery is not well-defined, its synthesis and biological activities are in line with other salicylates. The primary mechanisms of its anti-inflammatory action are believed to be the inhibition of COX enzymes and the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific bioactivity and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future investigations into this and other related compounds.

References

- 1. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Acetamidosalicylic acid | 50-86-2 [chemicalbook.com]

- 5. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 50-86-2 CAS MSDS (4-Acetamidosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 4-Acetamidosalicylic Acid

This technical guide provides a comprehensive overview of 4-Acetamidosalicylic acid, a salicylic acid derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential therapeutic applications, presenting data in a clear and accessible format.

Chemical Identity and Properties

4-Acetamidosalicylic acid, a derivative of salicylic acid, is characterized by an acetamido group at the fourth position of the benzene ring. This modification influences its chemical and biological properties.

CAS Number: 50-86-2[1][2][3][4]

IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[1]

Synonyms: 4-Acetamido-2-hydroxybenzoic acid, 4-(Acetylamino)-2-hydroxybenzoic acid, p-Acetamidosalicylic acid, N-Acetyl-p-aminosalicylic acid, N-Acetyl-4-aminosalicylic acid[1][3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][2][5] |

| Molecular Weight | 195.17 g/mol | [1][2][5] |

| Melting Point | 227-229 °C | [2] |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, acetic acid, and acetone; hot-soluble in ethyl acetate and water.[6] | |

| Toxicity (LD₅₀) | 2048 mg/kg (intraperitoneal, mouse) | [2] |

Synthesis of 4-Acetamidosalicylic Acid

The primary and most common industrial method for synthesizing 4-Acetamidosalicylic acid is through the acetylation of 4-aminosalicylic acid. This reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent.[7]

Experimental Protocol: Acetylation of 4-Aminosalicylic Acid

This protocol is a representative method for the synthesis of 4-Acetamidosalicylic acid.

Materials:

-

4-Aminosalicylic acid

-

Acetic anhydride or Acetyl chloride

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-aminosalicylic acid in ethyl acetate is prepared.

-

An aqueous solution of sodium bicarbonate is added to the reaction mixture, which is then cooled to 0 °C.

-

Acetyl chloride (or acetic anhydride) is added dropwise to the stirred mixture over a period of 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

-

The organic and aqueous layers are separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-Acetamidosalicylic acid.

Caption: A flowchart illustrating the key steps in the synthesis of 4-Acetamidosalicylic acid via acetylation.

Potential Applications and Biological Activity

4-Acetamidosalicylic acid serves as a versatile reactant in the synthesis of various derivatives with potential therapeutic applications. It is notably used in the preparation of salicylanilide derivatives, which have been investigated as inhibitors of the protein tyrosine kinase epidermal growth factor receptor.[3] Additionally, it is recognized as an impurity in the pharmaceutical drug Metoclopramide.[3][5]

The broader family of salicylic acid derivatives is well-documented for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[8][9] While specific signaling pathways for 4-Acetamidosalicylic acid are not extensively characterized, the known pathways of salicylic acid and its analogues provide a basis for understanding its potential mechanisms of action. For instance, derivatives of the structurally similar 5-acetamidosalicylic acid have been explored as potential COX-2 inhibitors for analgesic applications.[6]

Salicylic acid itself is a key signaling molecule in plants, mediating systemic acquired resistance against pathogens.[10][11] A proposed biosynthetic pathway involves the conversion of cinnamic acid to salicylic acid.[11]

Caption: A simplified diagram showing a biosynthetic pathway for salicylic acid and its link to biological activities.

References

- 1. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Acetamidosalicylic acid | 50-86-2 [chemicalbook.com]

- 4. 50-86-2 CAS MSDS (4-Acetamidosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. Salicylic Acid: Synthetic Strategies and Their Biological Activities | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Accumulation of Salicylic Acid and 4-Hydroxybenzoic Acid in Phloem Fluids of Cucumber during Systemic Acquired Resistance Is Preceded by a Transient Increase in Phenylalanine Ammonia-Lyase Activity in Petioles and Stems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Acetamidosalicylic acid (CAS No: 50-86-2), a derivative of salicylic acid, is a compound of interest in pharmaceutical research and development.[1] Structurally, it is a monohydroxybenzoic acid consisting of salicylic acid with an acetamido substituent at the 4-position.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, outlines common experimental and synthetic methodologies, and presents logical workflows relevant to its characterization. All quantitative data is summarized for clarity, and key processes are visualized to aid in understanding.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 4-Acetamidosalicylic acid are crucial for its application in research and drug development, influencing factors such as solubility, absorption, and formulation. The data, compiled from various sources, is presented below.

Table 1: Summary of Quantitative Physicochemical Data for 4-Acetamidosalicylic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Melting Point | 227-229 °C | [2][3][4] |

| Boiling Point (Predicted) | 470.6 ± 40.0 °C | [2][4] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.02 ± 0.10 | [2][4] |

| LogP (Predicted) | 1.6 | [1] |

| Appearance | Off-White to Light Brown Solid | [2][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |

Experimental and Synthetic Protocols

Detailed experimental procedures for determining the physicochemical properties of 4-Acetamidosalicylic acid are not extensively published. However, methodologies for its synthesis and the analysis of related salicylic acid derivatives serve as a strong reference.

Synthesis via Acetylation of 4-Aminosalicylic Acid

The most common and direct method for producing 4-Acetamidosalicylic acid is through the acetylation of 4-aminosalicylic acid.[5] This reaction provides a straightforward route to the desired compound with good purity.

Detailed Methodology:

-

Reactant Preparation: A solution of 4-aminosalicylic acid is prepared in a suitable solvent, such as ethyl acetate, along with an aqueous solution of a base like sodium bicarbonate to neutralize the acid byproduct.[6]

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic nature of the acetylation reaction.[6]

-

Acetylation: An acetylating agent, typically acetic anhydride or acetyl chloride, is added dropwise to the cooled solution while stirring.[5][6] The use of these reagents provides insights into process efficiency and potential byproducts.[5]

-

Reaction Progression: The mixture is allowed to gradually warm to room temperature and is stirred for several hours to ensure the reaction goes to completion.[6]

-

Work-up and Isolation: The organic and aqueous layers are separated. The organic layer containing the product is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-Acetamidosalicylic acid.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to obtain the final product of high purity.[7]

Solubility Determination via Spectrophotometry

A general method for determining the solubility of salicylic acid derivatives involves complexation with a metal ion followed by spectrophotometric analysis.[8]

Detailed Methodology:

-

Complex Formation: The salicylic acid derivative (in this case, 4-Acetamidosalicylic acid) is reacted with ferric nitrate to form a 1:1 colored complex.[8]

-

Standard Curve Generation: A series of standard solutions of the compound at known concentrations are prepared and reacted with ferric nitrate. The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. A standard curve of absorbance versus concentration is then plotted.

-

Sample Preparation: A saturated solution of 4-Acetamidosalicylic acid is prepared in the solvent of interest (e.g., water, buffer, chloroform). The solution is allowed to equilibrate and then filtered to remove any undissolved solid.

-

Absorbance Measurement: An aliquot of the clear, saturated filtrate is diluted appropriately, reacted with ferric nitrate, and its absorbance is measured at the same λmax.

-

Concentration Calculation: The concentration of the compound in the saturated solution is determined by interpolating its absorbance value on the standard curve. This concentration represents the solubility of the compound. The process can be used to evaluate the partitioning of the drug between an aqueous layer and an organic layer like chloroform.[8]

Visualized Workflows and Pathways

To further clarify key processes, the following diagrams illustrate the logical flow of the synthesis of 4-Acetamidosalicylic acid and a general workflow for determining its solubility.

Caption: Logical workflow for the synthesis of 4-Acetamidosalicylic acid.

Caption: General workflow for determining solubility via spectrophotometry.

References

- 1. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamidosalicylic acid | 50-86-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 50-86-2 CAS MSDS (4-Acetamidosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Solubility Profile of 4-Acetamidosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetamidosalicylic acid (4-ASA), a key compound of interest in pharmaceutical research and development. While quantitative solubility data for 4-Acetamidosalicylic acid in a wide range of organic and aqueous solvents is not extensively available in published literature, this document consolidates the existing qualitative information and provides a detailed experimental protocol for its determination. Furthermore, solubility data for the closely related compounds, salicylic acid and 4-aminosalicylic acid, are presented to offer a comparative physicochemical context. This guide is intended to be a valuable resource for scientists and researchers engaged in the formulation and development of 4-Acetamidosalicylic acid-based therapeutics.

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is an organic compound with the chemical formula C₉H₉NO₄.[1][2] Its structure, featuring both a carboxylic acid and an acetamido group on a salicylic acid backbone, suggests that its solubility will be influenced by the polarity of the solvent and the pH of the medium. Understanding the solubility of 4-Acetamidosalicylic acid is a critical parameter in drug development, impacting its dissolution, absorption, and overall bioavailability. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides the necessary tools for its experimental determination.

Solubility of 4-Acetamidosalicylic Acid

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for 4-Acetamidosalicylic acid across a diverse range of solvents. While qualitative descriptors are available, precise numerical values such as g/100mL or mol/L are not well-documented.

Qualitative Solubility Information

Based on available information, 4-Acetamidosalicylic acid is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

Comparative Solubility of Related Compounds

To provide a frame of reference, the following table summarizes the solubility of the parent compound, salicylic acid, and the related compound, 4-aminosalicylic acid, in various solvents. It is important to note that these values are for comparative purposes only and do not represent the solubility of 4-Acetamidosalicylic acid.

| Solvent | Salicylic Acid Solubility ( g/100 mL) | 4-Aminosalicylic Acid Solubility ( g/100 mL) |

| Water (20 °C) | 0.2[3] | ~0.2 (1 g in ~500 mL)[4] |

| Ethanol | Very soluble[3] | ~4.76 (1 g in 21 mL)[4] |

| Ether | - | Slightly soluble[4] |

| Benzene | - | Practically insoluble[4] |

| Chloroform | - | Virtually insoluble[4] |

| Carbon Tetrachloride | - | Virtually insoluble[4] |

Note: The solubility of acidic and basic compounds is highly dependent on the pH of the aqueous medium.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 4-Acetamidosalicylic acid using the widely accepted shake-flask method.

Materials and Equipment

-

4-Acetamidosalicylic acid (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffers of various pH)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Acetamidosalicylic acid and add it to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-Acetamidosalicylic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 4-Acetamidosalicylic acid of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 4-Acetamidosalicylic acid solubility.

Caption: Workflow for determining the solubility of 4-Acetamidosalicylic acid.

Conclusion

This technical guide has addressed the solubility of 4-Acetamidosalicylic acid, a crucial parameter for its development as a pharmaceutical agent. While quantitative data remains scarce, the provided experimental protocol offers a robust framework for its determination. The comparative data for related compounds and the detailed workflow are intended to aid researchers in their formulation and analytical development efforts. Further studies to generate and publish comprehensive solubility data for 4-Acetamidosalicylic acid in various pharmaceutically relevant solvents and pH conditions are highly encouraged to advance our understanding of this important molecule.

References

Spectroscopic Profile of 4-Acetamidosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Acetamidosalicylic acid (CAS 50-86-2), a significant molecule in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[1]

-

Synonyms: 4-(Acetylamino)-2-hydroxybenzoic acid, p-Acetamidosalicylic acid[1]

-

Molecular Formula: C₉H₉NO₄[1]

-

Molecular Weight: 195.17 g/mol [1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-Acetamidosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted) [2]

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+NH₄]⁺ | 213.08698 |

| [M+K]⁺ | 234.01632 |

| [M+H-H₂O]⁺ | 178.05042 |

| [M]⁺ | 195.05261 |

| [M]⁻ | 195.05371 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: A sample of 4-Acetamidosalicylic acid is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of finely ground 4-Acetamidosalicylic acid is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source is used. The sample solution is introduced into the mass spectrometer, where it is ionized.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 4-Acetamidosalicylic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow for 4-Acetamidosalicylic Acid.

References

A Comprehensive Technical Guide to the Biological Activities of 4-Acetamidosalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid, a derivative of salicylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 4-acetamidosalicylic acid derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 4-Acetamidosalicylic Acid Derivatives

The synthesis of 4-acetamidosalicylic acid derivatives typically begins with the acetylation of 4-aminosalicylic acid to yield the core 4-acetamidosalicylic acid structure. This scaffold can then be further modified at the carboxylic acid or phenolic hydroxyl group to generate a diverse library of ester and amide derivatives.

A general synthetic route involves the reaction of 4-acetamidosalicylic acid with an appropriate alcohol or amine in the presence of a coupling agent or after conversion to a more reactive acyl chloride. Microwave-assisted synthesis has also been employed to improve reaction times and yields[1].

Biological Activities and Quantitative Data

Derivatives of 4-acetamidosalicylic acid have demonstrated a range of biological effects. The following sections summarize the key activities and present quantitative data where available.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid and its derivatives are well-established, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Several studies have investigated the anti-inflammatory potential of 4-acetamidosalicylic acid derivatives.

Table 1: Anti-inflammatory Activity of 4-Acetamidosalicylic Acid Derivatives

| Compound | Assay | Model | IC50 / Inhibition (%) | Reference |

|---|---|---|---|---|

| 4-Acetamidosalicylic acid ester derivative A | COX-1 Inhibition | In vitro | [Data not available in search results] | |

| 4-Acetamidosalicylic acid ester derivative B | COX-2 Inhibition | In vitro | [Data not available in search results] | |

| 4-Acetamidosalicylic acid amide derivative C | Carrageenan-induced paw edema | Rat | [Data not available in search results] | [2] |

| 4-Acetamidosalicylic acid amide derivative D | Carrageenan-induced paw edema | Rat | [Data not available in search results] |[2] |

Note: Specific IC50 values and percentage inhibition for 4-acetamidosalicylic acid derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Anticancer Activity

The potential of salicylic acid derivatives as anticancer agents has been an active area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The anticancer effects are often attributed to mechanisms including the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways like NF-κB.

Table 2: Anticancer Activity of 4-Acetamidosalicylic Acid Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Acetamidosalicylic acid derivative E | Breast (MCF-7) | MTT Assay | [Data not available in search results] | |

| 4-Acetamidosalicylic acid derivative F | Colon (HCT-116) | MTT Assay | [Data not available in search results] |

| 4-Acetamidosalicylic acid derivative G | Lung (A549) | MTT Assay | [Data not available in search results] | |

Note: Specific IC50 values for 4-acetamidosalicylic acid derivatives against various cancer cell lines were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Antioxidant Activity

Many phenolic compounds, including salicylic acid derivatives, exhibit antioxidant properties by scavenging free radicals. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of 4-Acetamidosalicylic Acid Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-Acetamidosalicylic acid derivative H | DPPH radical scavenging | [Data not available in search results] | [3] |

| 4-Acetamidosalicylic acid derivative I | DPPH radical scavenging | [Data not available in search results] |[3] |

Note: Specific IC50 values for the antioxidant activity of 4-acetamidosalicylic acid derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Antimicrobial Activity

Salicylic acid and its derivatives have long been known for their antimicrobial properties. Derivatives of 4-acetamidosalicylic acid have been screened for their activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of 4-Acetamidosalicylic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Acetamidosalicylic acid derivative J | Staphylococcus aureus | [Data not available in search results] | [4][5] |

| 4-Acetamidosalicylic acid derivative K | Escherichia coli | [Data not available in search results] | [4][5] |

| 4-Acetamidosalicylic acid derivative L | Candida albicans | [Data not available in search results] |[4] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for 4-acetamidosalicylic acid derivatives were not explicitly found in the search results. The table structure is provided for when such data becomes available.

Signaling Pathways and Mechanisms of Action

The biological activities of 4-acetamidosalicylic acid derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Salicylic acid and its derivatives have been shown to inhibit the activation of NF-κB[6][7][8]. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and COX-2. The mechanism often involves the prevention of the degradation of the inhibitory protein IκB[8].

Caption: Inhibition of the NF-κB signaling pathway by 4-acetamidosalicylic acid derivatives.

Induction of Apoptosis in Cancer Cells

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Salicylic acid derivatives have been shown to induce apoptosis in various cancer cell lines[2][9][10][11][12]. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

Caption: Induction of apoptosis by 4-acetamidosalicylic acid derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections provide overviews of key experimental protocols used to evaluate the biological activities of 4-acetamidosalicylic acid derivatives.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A subcutaneous injection of carrageenan solution (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.

-

Treatment: The test compound (4-acetamidosalicylic acid derivative) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified time before carrageenan injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the 4-acetamidosalicylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Caption: Experimental workflow for the MTT assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The 4-acetamidosalicylic acid derivatives are also dissolved to create a series of concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of DPPH by an antioxidant leads to a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

Derivatives of 4-acetamidosalicylic acid represent a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols. Future research should focus on synthesizing and screening a wider range of these derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 7. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 11. Activation of p53 signalling in acetylsalicylic acid-induced apoptosis in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Instability: A Technical Guide to the Stability and Degradation of 4-Acetamidosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a chemical entity of significant interest in pharmaceutical research and development. As an acetylated derivative of 4-aminosalicylic acid (a second-line antituberculosis drug), its stability profile is paramount to ensuring therapeutic efficacy, safety, and shelf-life of any potential drug product. This technical guide provides an in-depth exploration of the stability and degradation pathways of 4-Acetamidosalicylic acid, drawing upon established principles of drug degradation and data from closely related analogues due to the limited availability of direct studies on this specific molecule. Understanding these degradation patterns is crucial for the development of robust formulations and validated stability-indicating analytical methods.

Chemical Structure and Properties

4-Acetamidosalicylic acid is an amidobenzoic acid that consists of salicylic acid bearing an acetamido substituent at position 4.[1] Its structure combines the functionalities of a carboxylic acid, a phenol, and an amide, making it susceptible to various degradation pathways.

Chemical and Physical Properties of 4-Acetamidosalicylic acid [1]

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 4-acetamido-2-hydroxybenzoic acid |

| CAS Number | 50-86-2 |

| Appearance | Solid |

Potential Degradation Pathways

The chemical structure of 4-Acetamidosalicylic acid suggests several potential degradation pathways, primarily hydrolysis, oxidation, and photolysis. These pathways can be investigated through forced degradation studies, which intentionally stress the molecule to predict its long-term stability.[2][3][4]

Hydrolysis

Hydrolysis is a major degradation pathway for molecules containing ester and amide functional groups. For 4-Acetamidosalicylic acid, the amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 4-aminosalicylic acid and acetic acid. The carboxylic acid and phenolic hydroxyl groups can influence the rate of hydrolysis.

Oxidation

Oxidative degradation is a common pathway for phenols and aromatic amines.[2] The phenolic ring of 4-Acetamidosalicylic acid is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide. This can lead to the formation of colored degradation products.

Photodegradation

Many aromatic compounds are susceptible to degradation upon exposure to light.[5] Photolytic degradation can involve complex radical reactions leading to a variety of degradation products. The specific photolytic pathway for 4-Acetamidosalicylic acid would need to be investigated under controlled light exposure conditions as outlined in ICH guideline Q1B.[4]

A proposed general degradation pathway for 4-Acetamidosalicylic acid is depicted below, based on the degradation of similar molecules.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Deep Dive into 4-Acetamidosalicylic Acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Acetamidosalicylic acid, a derivative of salicylic acid, presents a compelling case for theoretical and computational investigation in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its structural, electronic, and reactive properties through the lens of computational modeling. By leveraging Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and vibrational spectroscopy, we aim to elucidate the molecular characteristics that underpin its potential biological activity. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data-driven insights, and visualizations to facilitate further exploration and application of 4-Acetamidosalicylic acid.

Introduction

4-Acetamidosalicylic acid (4-ASA), also known as N-acetyl-4-aminosalicylic acid, is an organic compound with the chemical formula C₉H₉NO₄.[1] As a derivative of salicylic acid, it belongs to a class of compounds that has significant therapeutic importance, most notably represented by acetylsalicylic acid (aspirin). Understanding the fundamental molecular properties of 4-ASA is crucial for predicting its behavior, reactivity, and potential as a pharmacological agent. Computational chemistry provides a powerful toolkit for this purpose, enabling the in-silico analysis of molecular structure, electronic properties, and vibrational modes with a high degree of accuracy.[2]

This guide will delve into the theoretical and computational studies of 4-Acetamidosalicylic acid, presenting key data in a structured format, outlining experimental protocols for its synthesis, and providing visualizations of its molecular and potential mechanistic pathways.

Molecular Properties and Computational Analysis

The intrinsic properties of 4-Acetamidosalicylic acid, as determined by computational methods, offer valuable insights into its chemical nature.

Computed Molecular Properties

A summary of the key computed molecular properties of 4-Acetamidosalicylic acid is presented in the table below. These values are essential for understanding the molecule's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| IUPAC Name | 4-acetamido-2-hydroxybenzoic acid | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)O | PubChem[1] |

| InChI Key | YBTVSGCNBZPRBD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Acetamidosalicylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can provide optimized molecular geometry, electronic properties, and vibrational frequencies.[2]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[3]

For salicylic acid derivatives, HOMO-LUMO analysis is a standard computational tool. While specific HOMO-LUMO energy values for 4-Acetamidosalicylic acid are not detailed in the provided search results, the general principle holds that the distribution of these orbitals will indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found in electron-deficient areas.

| Parameter | Conceptual Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability. |

Vibrational Analysis

Theoretical vibrational analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, in a molecule like 4-Acetamidosalicylic acid, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the C=O stretch of the carboxylic acid and amide groups, and the N-H stretch of the amide group.

Studies on similar molecules like acetylsalicylic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and Raman spectra.[2]

Synthesis of 4-Acetamidosalicylic Acid

Synthesis Workflow

The primary and most direct method for synthesizing 4-Acetamidosalicylic acid is through the acetylation of 4-aminosalicylic acid. This reaction is a standard procedure in organic synthesis.

Caption: General workflow for the synthesis of 4-Acetamidosalicylic acid.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Acetamidosalicylic acid.

Materials:

-

4-Aminosalicylic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Distilled water

-

Beaker, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Dissolution: Dissolve a specific molar quantity of 4-aminosalicylic acid in glacial acetic acid in a beaker with gentle heating and stirring.

-

Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring continuously.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the completion of the acetylation.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude 4-Acetamidosalicylic acid.

-

Filtration: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol-water mixture) to obtain pure 4-Acetamidosalicylic acid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Potential Mechanism of Action and Signaling Pathways

Given its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that 4-Acetamidosalicylic acid exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes.

Proposed COX Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes would therefore lead to anti-inflammatory and analgesic effects.

Caption: Proposed mechanism of action via COX enzyme inhibition.

Conclusion

The theoretical and computational analysis of 4-Acetamidosalicylic acid provides a foundational understanding of its molecular properties, which are critical for its potential development as a therapeutic agent. While direct experimental and computational studies on this specific molecule are limited in the publicly available literature, analogies drawn from closely related salicylic acid derivatives offer valuable predictive insights. The methodologies and data presented in this guide are intended to serve as a starting point for further in-depth research, including more detailed DFT calculations, QSAR studies, and in vitro and in vivo biological evaluations. The continued application of computational tools will undoubtedly accelerate the exploration of 4-Acetamidosalicylic acid and its derivatives in the pursuit of novel drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Acetamidosalicylic Acid Derivatives for Drug Discovery

Introduction

4-Acetamidosalicylic acid, also known as N-acetyl-4-aminosalicylic acid, is a derivative of salicylic acid.[1] Salicylic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The parent compound, 4-aminosalicylic acid (4-ASA), has been shown to be effective against inflammatory bowel disease (IBD).[3] By modifying the functional groups of 4-Acetamidosalicylic acid—specifically the carboxyl, hydroxyl, and acetamido groups—researchers can generate a diverse library of novel chemical entities. These derivatives are explored for enhanced efficacy, targeted delivery, and novel biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] This document provides detailed protocols for the synthesis and preliminary biological evaluation of these derivatives.

Synthesis Protocols

Protocol 1: General Synthesis of 4-Acetamidosalicylic Acid

This protocol describes the N-acetylation of 4-aminosalicylic acid (4-ASA) to yield the core compound, 4-acetamidosalicylic acid. This is a foundational step for the synthesis of further derivatives.

Materials:

-

4-Aminosalicylic acid (4-ASA)

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Glacial acetic acid (as solvent)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-aminosalicylic acid in a minimal amount of glacial acetic acid with gentle warming.

-

To the stirred solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride. A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the reaction mixture at 50-60°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and acetic acid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-acetamidosalicylic acid.

-

Dry the final product in a vacuum oven at 60°C. Characterize the compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Azo-Derivatives for Targeted Drug Delivery

Azo-derivatives are frequently synthesized to create prodrugs designed for colon-specific drug delivery in the treatment of IBD. The azo bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug at the target site.[2][3]

Materials:

-

An aromatic amine (e.g., p-nitroaniline, p-aminobenzoic acid)[7]

-

4-Acetamidosalicylic acid (or other salicylic acid derivative as the coupling component)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

Procedure: Part A: Diazotization of Aromatic Amine

-

Dissolve the aromatic amine (1 eq.) in a mixture of concentrated HCl and water, cooled in an ice-salt bath to 0-5°C.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the amine solution, maintaining the temperature between 0-5°C.[8]

-

Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution. Keep the diazonium salt solution on ice for the next step.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve the coupling component (e.g., 4-acetamidosalicylic acid, 1 eq.) in an aqueous solution of 2.5 M sodium hydroxide, cooled to 0-5°C.[7]

-

Slowly add the freshly prepared diazonium salt solution (from Part A) to the alkaline solution of the coupling component with vigorous stirring.[7]

-

Maintain the temperature at 0-5°C and continue stirring for 3-5 hours. The formation of the azo-coupled product is typically observed as a colored precipitate.[7]

-

Acidify the reaction mixture with dilute HCl to a pH of 5-6 to ensure complete precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

Biological Evaluation Protocols

Protocol 3: In Vitro Anti-Inflammatory Activity (HRBC Membrane Stabilization Method)

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to protect human red blood cell (HRBC) membranes from lysis induced by hypotonicity. This is analogous to the stabilization of lysosomal membranes.

Materials:

-

Fresh human blood collected in Alsever's solution (anticoagulant)[7][9]

-

Phosphate buffer (pH 7.4)

-

Hyposaline (0.7% NaCl) and Isosaline (0.9% NaCl)[7]

-

Test compounds and a standard drug (e.g., Diclofenac sodium)

-

Centrifuge

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of HRBC Suspension: Centrifuge the anticoagulated blood at 3000 rpm for 10 minutes. Discard the plasma and wash the packed cells three times with isosaline. Resuspend the packed cells to make a 10% v/v suspension in isosaline.[9]

-

Assay Mixture: Prepare the reaction mixture by adding 1 ml of phosphate buffer, 2 ml of hyposaline, 0.5 ml of the HRBC suspension, and 1 ml of the test compound solution (at various concentrations).[7]

-

A control sample is prepared without the test compound, and a standard sample is prepared using a reference drug like Diclofenac sodium.

-

Incubation: Incubate all mixtures at 37°C for 30 minutes.[7]

-

Analysis: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

-

Calculate the percentage of membrane stabilization (protection against hemolysis) using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

Data Presentation

Table 1: Synthesis of 4-Acetamidochalcone Derivatives This table summarizes data for a series of acetamidochalcones, which are derivatives synthesized from an acetamido-functionalized precursor, demonstrating the potential for creating diverse structures.

| Compound ID | R-Group on Phenyl Ring | Yield (%) | Melting Point (°C) |

| 2 | 4-metoxyphenyl | 84 | 206.5–207.0 |

| 4 | 4-chlorophenyl | 83 | 215.0-215.7 |

| 6 | 4-nitrophenyl | - | - |

| 7 | 4-(dimethylamino)phenyl | 72 | 150.9-154.7 |

| 9 | 2-furyl | 95 | 118.1-119.0 |

| Data adapted from a study on acetamidochalcones.[10] |

Table 2: Biological Activity of Synthesized Derivatives This table presents the in-vivo analgesic activity of the synthesized acetamidochalcone derivatives compared to standard drugs.

| Compound ID | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) |

| 2 | 10 | 78.4 |

| 4 | 10 | 85.1 |

| 6 | 10 | 98.6 |

| 7 | 10 | 82.4 |

| 9 | 10 | 79.7 |

| Aspirin | 100 | 47.9 |

| Acetaminophen | 100 | 46.5 |

| Data from the mice writhing test, indicating the potential of these derivatives as potent analgesic agents.[10] |

Visualizations

Caption: General workflow for synthesizing 4-Acetamidosalicylic acid and its derivatives.

Caption: Simplified COX signaling pathway inhibited by salicylic acid derivatives.

References

- 1. 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. 4´-Acetamidochalcone Derivatives as Potential Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Acetamidosalicylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid is a versatile bifunctional molecule that holds significant promise as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure, featuring a carboxylic acid, a hydroxyl group, and an acetamido group on a benzene ring, offers multiple reaction sites for derivatization and construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for utilizing 4-acetamidosalicylic acid in the synthesis of bioactive compounds, with a focus on N-substituted benzamides and their potential role in modulating inflammatory pathways.

Key Applications

4-Acetamidosalicylic acid serves as a valuable precursor for the synthesis of a variety of organic compounds, including:

-

Bioactive Heterocycles: The vicinal arrangement of the hydroxyl and carboxylic acid groups makes it an ideal starting material for the synthesis of benzoxazinones and other related heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.

-

Substituted Salicylamides: The carboxylic acid moiety can be readily converted to an amide, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR) for drug discovery.

-

Azo Dyes and Functional Materials: The aromatic ring can be functionalized through electrophilic substitution reactions, such as diazotization and coupling, to generate azo dyes with potential applications in materials science.

-

Anti-inflammatory Agents: As a derivative of salicylic acid, its analogs are of interest for their potential to inhibit key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-N-aryl-2-hydroxybenzamides

This protocol details the synthesis of N-substituted salicylamides from 4-acetamidosalicylic acid, a reaction that is fundamental to creating libraries of compounds for biological screening.

Reaction Scheme:

Application Notes and Protocols for the Quantification of 4-Acetamidosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidosalicylic acid is a derivative of salicylic acid and is of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, quality control of drug products, and impurity profiling. This document provides detailed application notes and protocols for the quantitative analysis of 4-Acetamidosalicylic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented are based on established analytical principles for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The choice of analytical method for the quantification of 4-Acetamidosalicylic acid depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities in drug products.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the method of choice for the quantification of low concentrations of analytes in complex biological matrices.

-

UV-Vis Spectrophotometry: A simpler and more accessible technique, suitable for the quantification of higher concentrations of the analyte, particularly in simple matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described. The data for HPLC-UV and LC-MS/MS are based on validated methods for structurally related compounds, such as acetylsalicylic acid, salicylic acid, and 4-acetamidobenzoic acid, and serve as a strong starting point for the validation of a method for 4-Acetamidosalicylic acid.

Table 1: HPLC-UV Method Performance Characteristics (based on related compounds)

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.999 |

| Range | 0.1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Table 2: LC-MS/MS Method Performance Characteristics (based on 4-acetamidobenzoic acid)

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.99 |

| Range | 10 - 10,000 ng/mL[1] |

| Accuracy (% Recovery) | 89 - 98.57%[1] |

| Precision (%RSD) | 2.11 - 13.81%[1] |

| Limit of Quantification (LOQ) | 10 ng/mL[1] |

Table 3: UV-Vis Spectrophotometry Method Performance Characteristics (based on salicylic acid)

| Parameter | Typical Performance |

| Linearity (r²) | ≥ 0.998 |

| Range | 10 - 90 µg/mL[2] |